Zarzissine
Overview
Description
Zarzissine is an organic compound with the chemical name 1H-Imidazo[4,5-d]pyridazin-2-amine. It is a colorless to yellowish solid with a peculiar aromatic odor. The compound has a molecular formula of C5H5N5 and a molar mass of 135.13 g/mol . This compound is primarily used as a catalyst in organic synthesis reactions, promoting and accelerating specific chemical reactions .
Preparation Methods
Zarzissine can be synthesized through various synthetic routes. One common method involves the extraction from the Mediterranean sponge Anchinoe paupertas using dichloromethane (CH2Cl2). The structure of this compound is elucidated by spectroscopic methods, including the application of several two-dimensional nuclear magnetic resonance techniques . Industrial production methods typically involve standard organic synthesis steps and reagents .
Chemical Reactions Analysis
Zarzissine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-d]pyridazine compounds .
Scientific Research Applications
Zarzissine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Zarzissine involves its role as a guanidine alkaloid. It exhibits cytotoxic activity by targeting specific molecular pathways in tumor cells. The compound interferes with cellular processes, leading to the inhibition of cell proliferation and induction of cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect both human and murine tumor cell lines .
Comparison with Similar Compounds
Zarzissine is unique due to its specific structure and cytotoxic properties. Similar compounds include other guanidine alkaloids and organonitrogen heterocyclic compounds. Some of these similar compounds are:
- Oroxin A
- Oroxin B
- Chrysin
- Baicalein
- Quercetin
- Apigenin
- Kaempferol
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1H-imidazo[4,5-d]pyridazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYBPEINWQQOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166939 | |
Record name | Zarzissine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160568-14-9 | |
Record name | 1H-Imidazo[4,5-d]pyridazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160568-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zarzissine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160568149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zarzissine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Zarzissine and what is its chemical structure?
A1: this compound was first isolated from the Mediterranean sponge Anchinoe paupertas []. It is a 4,5-guanidino-pyridazine compound []. Although its complete structure elucidation was not detailed in the provided abstracts, one study mentions the use of various 2D NMR techniques in determining its structure [].
Q2: Besides Anchinoe paupertas, are there any other known sources of this compound?
A3: Yes, this compound has been identified in other organisms. It was found in the seeds of the plant Oroxylum indicum [] and the pollen of the plant Typha angustifolia L. []. Interestingly, this marked the first isolation of this compound from Typha angustifolia L. pollen and the Oroxylum genus [, ].
Q3: Has the chemical synthesis of this compound been explored?
A4: While not explicitly described in the provided abstracts, one study title suggests investigations into the dienophilicity of imidazole in inverse electron demand Diels-Alder reactions, specifically mentioning this compound's structure [, ]. This suggests potential synthetic routes for this compound that could be further explored.
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